Product packaging for SALOR-INT L435945-1EA(Cat. No.:CAS No. 617694-03-8)

SALOR-INT L435945-1EA

Cat. No.: B4643463
CAS No.: 617694-03-8
M. Wt: 458.6 g/mol
InChI Key: FUOWJRUXWDLKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SALOR-INT L435945-1EA is a chemical compound provided for research and development purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound has a molecular weight of 458.57 and a molecular formula of C27H26N2O3S . Its Canonical SMILES representation is CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCC5=CC=CC=C5 . Researchers can utilize this structural information for computational modeling, analytical method development, and further investigation into its physicochemical properties. For specific inquiries regarding pricing and availability, please contact the supplier directly .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26N2O3S B4643463 SALOR-INT L435945-1EA CAS No. 617694-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-N-[3-(2-phenylethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S/c1-17-19-11-5-7-13-21(19)32-24(17)26(31)29-27-23(20-12-6-8-14-22(20)33-27)25(30)28-16-15-18-9-3-2-4-10-18/h2-5,7,9-11,13H,6,8,12,14-16H2,1H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOWJRUXWDLKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617694-03-8
Record name 3-METHYL-N-(3-{[(2-PHENYLETHYL)AMINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular and Cellular Mechanisms of Action of Salor Int L435945 1ea

Investigation of Targeted Signaling Pathways Modulated by SALOR-INT L435945-1EA

Neuronal Signaling Alterations

Neuronal signaling is fundamental for communication within the nervous system, involving the transmission of electrical and chemical signals between neurons. This complex process governs everything from basic reflexes to higher cognitive functions. Research in this area would have focused on whether this compound influences neurotransmitter release, receptor binding, ion channel activity, or the propagation of action potentials.

NF-κB Pathway Activation and Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune responses, inflammation, cell survival, and proliferation. nih.govnih.gov It is typically activated by various stimuli, leading to the translocation of NF-κB transcription factors to the nucleus and the subsequent expression of target genes. nih.gov Studies would have investigated if this compound could either activate or inhibit this pathway, which would have significant implications for its potential role in inflammatory diseases or cancer. nih.gov

PI3K/Akt/mTOR Pathway Regulatory Studies

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a vital intracellular network that controls cell growth, metabolism, and survival. nih.govnih.gov Dysregulation of this pathway is frequently observed in various cancers. nih.gov The intended research would have explored whether this compound modulates the phosphorylation status and activity of key components of this pathway, such as Akt and mTOR. nih.govnih.gov

Protease Activity Modulation

Proteases are enzymes that catalyze the breakdown of proteins. They play critical roles in a vast array of physiological processes, including digestion, blood clotting, and cell death. The focus of this subsection would have been to determine if this compound acts as an inhibitor or an enhancer of specific proteases, which could affect numerous cellular functions.

Protein Tyrosine Kinase Inhibition/Activation

Protein tyrosine kinases (PTKs) are enzymes that transfer a phosphate (B84403) group from ATP to a tyrosine residue in a protein, a key mechanism in signal transduction. nih.gov These kinases are involved in regulating cell growth, differentiation, and apoptosis. nih.govnih.gov Aberrant PTK activity is a hallmark of many cancers. nih.govnih.gov Investigations would have aimed to identify if this compound could inhibit or activate specific receptor or non-receptor tyrosine kinases. nih.govuniprot.org

Stem Cell & Wnt Signaling Pathway Contributions

The Wnt signaling pathway is a critical regulator of stem cell maintenance, cell fate determination, and embryonic development. It operates through a complex cascade that ultimately influences gene transcription. This area of study would have examined any potential influence of this compound on the components of the Wnt pathway and its subsequent effects on stem cell populations.

TGF-beta/Smad Pathway Cross-talk

The Transforming Growth Factor-beta (TGF-beta)/Smad pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. nih.govnih.gov The signal is transduced through Smad proteins, which regulate the transcription of target genes. nih.govyoutube.com Research in this area would have investigated if this compound interacts with or modulates the TGF-beta/Smad pathway, potentially influencing cellular responses to TGF-beta ligands. nih.gov

Data Tables

Due to the absence of specific research findings for this compound, no data tables can be generated at this time.

Comprehensive Review of the Investigational Compound this compound Reveals No Publicly Available Scientific Data

Despite a detailed framework for a scientific article on the molecular and cellular mechanisms of "this compound," an extensive search of public scientific databases and literature reveals no information on a compound with this designation. The name does not correspond to any known investigational or approved therapeutic agent in the public domain.

The highly specific nature of the requested article outline—covering topics from ubiquitin pathway engagement and Vitamin D signaling to detailed proteomic alterations—suggests a compound with a well-defined and extensively studied mechanism of action. However, no peer-reviewed articles, patents, or conference abstracts matching the identifier "this compound" could be located.

This indicates that "this compound" may be a proprietary internal designation for a compound within a private research and development pipeline, a hypothetical molecule for a theoretical study, or an erroneous identifier. Without publicly accessible data, it is not possible to provide a factually accurate and scientifically validated article based on the provided structure.

For context, research into areas like the ubiquitin pathway, Vitamin D signaling, and ligand-receptor kinetics is active and involves numerous compounds.

Vitamin D Signaling: The Vitamin D receptor (VDR) is a transcription factor that mediates the effects of Vitamin D. nih.gov It plays a crucial role in calcium homeostasis, cell growth, and differentiation. nih.gov The VDR can form a complex with other receptors, like the retinoid X receptor, to regulate the expression of various genes. frontiersin.org Understanding how a compound might interact with these pathways is a significant area of research for various diseases. nih.gov

Ligand-Receptor Binding: The study of how ligands (molecules) bind to receptors is fundamental to pharmacology. The kinetics of this binding, including the duration of the interaction, can determine the biological response. nih.gov This process is complex, especially when molecules are bound to cell membranes, and is often studied using advanced techniques to understand the forces and timing involved at a single-molecule level. nih.govnih.gov

Proteomics and Gene Expression: When a compound interacts with a cell, it can alter which genes are expressed and, consequently, which proteins are produced. nih.gov Comparative proteomics is a powerful tool used to analyze these changes, providing insight into a compound's mechanism of action and the cellular pathways it affects. nih.gov

While these general principles would be relevant to the study of any new chemical entity, the specific findings, data, and mechanisms related to "this compound" are not available in the public record. Therefore, the generation of the requested article with the specified level of detail and accuracy is not feasible.

Pre Clinical in Vitro and in Vivo Research Models Utilizing Salor Int L435945 1ea Non Human

Cell-Based Assay Development and High-Throughput Screening Methodologies

High-throughput screening (HTS) is a drug discovery process that allows for the automated testing of large numbers of chemical and/or biological compounds for a specific biological target. HTS uses robotics, data processing, and control software, sensitive detectors, and liquid handling devices to screen thousands of compounds in a short period. The goal is to identify "hits"—compounds that demonstrate the desired biological activity—which can then be further studied and developed into potential drug candidates. Fission yeast has been explored as an HTS platform for identifying molecular probes. dovepress.com Deep learning models are also being developed to accelerate the high-throughput screening of materials for applications like organic solar cells. rsc.org

Primary Cell Culture and Organoid Models for Mechanistic Studies

Primary cell culture involves isolating cells directly from living tissue and establishing them in an in vitro environment. eppendorf.com These cultures are highly valued in research because they closely mimic the physiological state of cells in vivo. eppendorf.com However, they have a finite lifespan. eppendorf.com Organoids are three-dimensional, self-organizing structures grown from stem cells that recapitulate key aspects of organ structure and function. Both primary cultures and organoids serve as crucial models for studying the mechanisms of disease and the effects of new therapeutic compounds.

Application in Established Animal Models for Investigating Biological Processes (e.g., genetically modified organisms, induced disease models)

Animal models are essential for studying complex biological processes and the progression of diseases in a whole-organism context. Genetically modified organisms, such as knockout or transgenic mice, allow researchers to investigate the function of specific genes. Induced disease models, where a disease is artificially induced in an animal, are used to study pathogenesis and test the efficacy of new treatments before they are considered for human trials.

Pharmacodynamic Profiling in Non-Human Biological Systems

Pharmacodynamics (PD) is the study of the biochemical and physiological effects of drugs on the body. In preclinical research, PD profiling in non-human biological systems (such as cell cultures or animal models) is critical for understanding a compound's mechanism of action, potency, and efficacy. This data helps to establish a dose-response relationship and to select promising candidates for further development.

Ex Vivo Tissue Culture Experiments

Ex vivo tissue culture involves the maintenance and study of tissue in a laboratory setting outside the organism from which it was taken. nih.gov This model allows for the investigation of drug effects on intact tissue, preserving the native cellular architecture and interactions. nih.govnih.gov It serves as an intermediate model between in vitro cell culture and in vivo animal studies, offering a platform to assess the efficacy and toxicity of compounds on patient-derived tissues, which is particularly valuable in cancer research. nih.gov

Should a standardized chemical name (e.g., IUPAC name) or a common name for "SALOR-INT L435945-1EA" become available, a detailed article can be generated.

Advanced Methodologies for Synthesis and Derivatization in Research

Novel Synthetic Routes for SALOR-INT L435945-1EA and its Analogs

The development of innovative and efficient synthetic routes is a cornerstone of medicinal chemistry. For a molecule with the complexity suggested by the molecular formula of this compound, researchers would likely explore convergent synthetic strategies. These approaches involve the independent synthesis of key molecular fragments, which are then combined in the final stages. This methodology offers greater flexibility for creating a diverse library of analogs. Modern synthetic techniques such as transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira couplings) would be instrumental in constructing the core scaffold and introducing various substituents. Furthermore, the principles of green chemistry, emphasizing the use of less hazardous reagents and more environmentally benign reaction conditions, are increasingly being integrated into synthetic planning.

To illustrate a hypothetical synthetic approach for a complex heterocyclic molecule, a table outlining a potential multi-step synthesis is provided below. This is a generalized example and does not represent a known synthesis for this compound.

StepReaction TypeStarting MaterialsKey ReagentsProduct
1CondensationA substituted benzaldehydeA substituted thiolIntermediate A (a benzothiazine derivative)
2AlkylationIntermediate AAn appropriate alkyl halideIntermediate B
3CyclizationIntermediate BA suitable acid or base catalystCore Scaffold
4FunctionalizationCore ScaffoldVarious electrophiles or nucleophilesThis compound Analogs

Strategies for Chemical Modifications to Elucidate Structure-Activity Relationships (SAR) in Pre-clinical Settings

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. The primary goal of SAR is to identify the key chemical features (pharmacophores) responsible for the desired biological effect and to optimize the molecule's properties, such as potency, selectivity, and pharmacokinetic profile.

For a research compound, systematic modifications would be made to different parts of the molecule. This could involve:

Modification of Substituents: Altering the size, electronic properties (electron-donating or -withdrawing), and lipophilicity of substituents on aromatic rings or other parts of the scaffold.

Scaffold Hopping: Replacing the core molecular framework with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups.

Bioisosteric Replacement: Exchanging functional groups with other groups that have similar physical or chemical properties, which can lead to improved biological activity or reduced toxicity.

The resulting analogs would be tested in relevant biological assays to determine how these changes affect their activity. The data generated from these studies are then used to build an SAR model, which guides the design of new, improved compounds.

Below is a hypothetical SAR data table for a series of analogs, demonstrating how different substituents might influence biological activity.

Compound IDR1 GroupR2 GroupIn Vitro Potency (IC50, nM)
Analog 1-H-OCH3500
Analog 2-Cl-OCH3250
Analog 3-F-OCH3150
Analog 4-Cl-OH800

Isotopic Labeling Techniques for Mechanistic Tracing and Metabolite Identification in Research

Isotopic labeling is a powerful technique used to trace the fate of a molecule in a biological system. By replacing one or more atoms in a compound with a heavier, non-radioactive (stable) isotope (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)) or a radioactive isotope (e.g., Tritium (³H), Carbon-14 (¹⁴C)), researchers can track the compound and its metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In the context of a research compound like this compound, isotopic labeling would be employed to:

Elucidate Metabolic Pathways: By analyzing the structure of labeled metabolites, researchers can understand how the compound is broken down in the body.

Determine Mechanism of Action: Labeled compounds can be used in binding assays to confirm direct interaction with a biological target.

Quantify Drug Exposure: Isotope-labeled compounds are often used as internal standards in bioanalytical methods to accurately measure the concentration of the unlabeled drug in biological samples.

The choice of isotope and the position of the label are critical for the success of these studies and are dictated by the specific research question and the synthetic feasibility.

Development of Probes and Conjugates for Target Validation Studies

To validate the biological target of a compound, it is often necessary to develop chemical probes. These are modified versions of the compound that can be used to visualize, isolate, or identify the target protein. For a compound like this compound, this could involve:

Affinity-Based Probes: These probes typically contain a reactive group that forms a covalent bond with the target protein, allowing for its subsequent isolation and identification.

Fluorescent Probes: A fluorescent dye can be attached to the compound to visualize its localization within cells using microscopy techniques.

Biotinylated Probes: The addition of a biotin (B1667282) tag allows for the capture of the target protein using streptavidin-coated beads.

These probes are invaluable tools for confirming the molecular target of a compound and for studying the biological consequences of target engagement in a cellular context.

No Information Found for "this compound"

Following a comprehensive search of publicly available scientific databases and literature, no information was found for the chemical compound designated "this compound". This identifier does not correspond to any known substance in the reviewed chemical and biological research literature.

The lack of data prevents the creation of an article based on the provided outline, as no research findings, analytical data, or computational studies associated with this specific compound could be located. The sections and subsections requested, including spectroscopic techniques, chromatographic methods, mass spectrometry-based proteomics and metabolomics, and computational chemistry and molecular modeling, all require specific research data that is not available for "this compound".

It is possible that "this compound" is an internal, proprietary, or otherwise non-public designation for a compound. Without any publicly accessible information, a scientifically accurate and informative article cannot be generated.

Future Directions and Emerging Research Avenues for Salor Int L435945 1ea

Exploration of Undiscovered Biological Roles and Pathways

The primary step in characterizing a new chemical entity such as SALOR-INT L435945-1EA would be to uncover its fundamental biological activities. This involves broad-spectrum screening to identify any potential interactions with biological systems. Techniques such as high-throughput screening (HTS) against diverse panels of cell lines and molecular targets would be instrumental in pinpointing initial areas of biological relevance. Further investigation would then focus on delineating the specific molecular pathways affected by the compound.

Development of Advanced In Vitro and In Vivo Research Platforms

To rigorously study the effects of this compound, robust and relevant research models are essential. The development of sophisticated in vitro platforms, such as 3D organoids and patient-derived cell cultures, would allow for more physiologically relevant assessments of the compound's activity. Subsequently, well-designed in vivo studies in appropriate animal models would be crucial to understand its systemic effects, pharmacokinetics, and potential efficacy in a living organism.

Integration with Systems Biology and Multi-omics Approaches

A comprehensive understanding of a novel compound's impact necessitates a holistic view of the biological system. Systems biology, which integrates computational and mathematical modeling with experimental data, provides a powerful framework for this purpose. nih.gov By employing multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—researchers can simultaneously analyze changes across multiple molecular layers in response to the compound. thermofisher.comazolifesciences.comnih.gov This integrated approach can reveal complex interactions and off-target effects that might be missed by traditional, more targeted methods. plos.org

Table 1: Key Multi-omics Technologies in Chemical Entity Research

Omics TechnologyBiological Molecules AnalyzedPotential Insights for this compound
GenomicsDNAIdentification of genetic markers for sensitivity or resistance.
TranscriptomicsRNAChanges in gene expression patterns indicating affected pathways.
ProteomicsProteinsAlterations in protein levels and post-translational modifications.
MetabolomicsMetabolitesShifts in metabolic pathways and cellular energetic states.

Potential as a Research Tool for Specific Biological Pathway Perturbations

Should this compound be found to have a highly specific and potent effect on a particular biological pathway, it could become a valuable research tool. Such chemical probes are essential for dissecting complex cellular processes. By selectively inhibiting or activating a specific pathway, researchers can investigate its role in health and disease. nih.govnih.gov The development of tools like PathwayMind and PathScore can aid in analyzing the perturbation of biological pathways. nih.govoup.com

Challenges and Opportunities in Mechanistic Research of Novel Chemical Entities like this compound

The journey of a novel chemical entity from initial discovery to a well-understood molecule is fraught with challenges. A primary hurdle is target deconvolution—identifying the specific molecular target(s) through which the compound exerts its effects. nih.gov Furthermore, understanding the full spectrum of a compound's activity, including potential off-target effects, is critical for both its development as a therapeutic and its use as a research tool. plos.org The increasing complexity of biological data also presents a significant challenge, requiring advanced computational and bioinformatic approaches for meaningful interpretation. cas.org

Despite these challenges, the exploration of novel chemical space offers immense opportunities for discovering new medicines and research tools. Advances in technologies such as AI and machine learning are beginning to accelerate the process of drug discovery and mechanistic understanding. mdpi.com The systematic application of the research avenues described above will be paramount in unlocking the potential of enigmatic compounds like this compound.

Q & A

Q. How can this compound be contextualized within emerging paradigms like green chemistry or systems biology?

  • Methodological Answer : Quantify environmental impact using metrics (e.g., E-factor, atom economy) and compare with alternative compounds. For systems biology, map compound interactions via network pharmacology or metabolomic profiling. Publish cross-disciplinary datasets in repositories like Zenodo to foster collaboration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.